![molecular formula C14H8ClN5S B482328 3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE CAS No. 697230-25-4](/img/structure/B482328.png)
3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole and thiadiazole ring fused together, along with a chlorophenyl and pyridinyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and has been shown to yield excellent results . The reaction conditions are straightforward and efficient, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . Additionally, it has shown promise as a kinase inhibitor, particularly against c-Met kinase, which is involved in various signaling pathways related to cancer progression . Beyond medicinal applications, this compound is also of interest in materials science for its potential use in the development of energetic materials .
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can disrupt various signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular pathways involved may vary depending on the specific biological context, but the inhibition of c-Met kinase is a key aspect of its anti-tumor activity .
Comparison with Similar Compounds
Similar compounds to 3-(2-CHLOROPHENYL)-6-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazole and thiadiazole derivatives, such as thiazolo[3,2-b]triazole and triazolo[1,5-a]pyrimidine . These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
697230-25-4 |
---|---|
Molecular Formula |
C14H8ClN5S |
Molecular Weight |
313.8g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8ClN5S/c15-11-4-2-1-3-10(11)12-17-18-14-20(12)19-13(21-14)9-5-7-16-8-6-9/h1-8H |
InChI Key |
DTGHMCVDPQXMLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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